molecular formula C15H15BrO B12601357 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one CAS No. 648429-48-5

3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one

Cat. No.: B12601357
CAS No.: 648429-48-5
M. Wt: 291.18 g/mol
InChI Key: GKFXQZSQRXADPC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-bromobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets such as enzymes, receptors, and signaling pathways. They can inhibit or activate these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
  • 3-(2-Fluorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
  • 3-(2-Methylphenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one

Comparison

Compared to its analogs, 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can influence the compound’s chemical properties and interactions with biological targets.

Properties

CAS No.

648429-48-5

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

3-(2-bromophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one

InChI

InChI=1S/C15H15BrO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h4-7,9-11H,1-3,8H2

InChI Key

GKFXQZSQRXADPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)C=CC2=CC=CC=C2Br

Origin of Product

United States

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